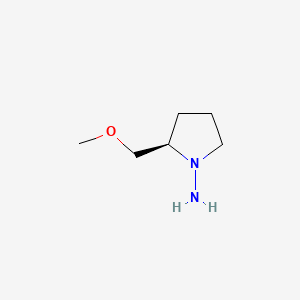

(R)-(+)-1-氨基-2-(甲氧基甲基)吡咯烷

描述

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine is a compound that falls within the broader category of pyrrolidine derivatives. These derivatives are of significant interest in medicinal chemistry due to their biological activities. For instance, compounds such as 4-(aminomethyl)-1-phenyl-2-pyrrolidinone and 4-(aminomethyl)-1-(methoxyphenyl)-2-pyrrolidinone have been synthesized and identified as monoamine oxidase B inactivators, suggesting their potential in treating neurological disorders .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps to introduce various functional groups. The abstract from paper indicates a six-step sequence to synthesize 1,4-disubstituted 2-pyrrolidinones, which could be related to the synthesis of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine. Although the exact synthesis of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine is not detailed in the provided abstracts, the general approach to synthesizing similar compounds involves careful manipulation of the pyrrolidine ring and the selective introduction of substituents.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The specific stereochemistry of the substituents on the pyrrolidine ring is crucial for the biological activity of these compounds. For example, the synthesis of diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine demonstrates the importance of regio- and stereoselective synthesis methods to achieve the desired biological effects .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, depending on the functional groups present. The abstracts provided do not detail specific reactions for (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine, but they do mention the use of a tethered aminohydroxylation reaction and epoxide-opening strategies to introduce amino and hydroxyl groups into the pyrrolidine ring . These reactions are indicative of the types of chemical transformations that might be applicable to the synthesis and modification of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine.

Physical and Chemical Properties Analysis

While the abstracts do not provide explicit information on the physical and chemical properties of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine, we can infer that the compound is likely to be a solid at room temperature, given the structural similarities to other pyrrolidine derivatives. The presence of amino and methoxymethyl groups suggests that the compound would exhibit both polar and nonpolar characteristics, potentially affecting its solubility in various solvents. The stereochemistry of the compound would also influence its physical properties and interactions with biological targets .

科学研究应用

对映选择性合成

(R)-(+)-1-氨基-2-(甲氧基甲基)吡咯烷已用于对映选择性合成工艺中。例如,它已被用于合成具有高对映纯度的 α-羟基酮,展示了其在硅导向区域和对映选择性合成工艺中的作用 (Lohray & Enders, 1989)。此外,该化合物已被用于吡咯烷的立体定向合成,展示了其通过 1,3-偶极环加成反应创建对映体纯吡咯烷的效用 (Oliveira Udry, Repetto, & Varela, 2014)。

不对称合成

(R)-(+)-1-氨基-2-(甲氧基甲基)吡咯烷在不对称合成中发挥着重要作用。它在具有高对映选择性的 3-取代-2-外亚甲基环己酮合成中的应用突出了其在该领域的意义 (Tamura et al., 1990)。该化合物还有助于重要代谢产物的不对称合成,例如对映选择性合成 (R)-和 (S)-2-乙基己酸,这是一种常见增塑剂的代谢产物 (Hauck et al., 1990)。

催化反应中的配体

该化合物用作涉及二乙基锌与芳基醛的反应中的手性催化剂配体。此应用展示了其在以高对映体过量生产仲醇方面的有效性 (Shi, Satoh, Makihara, & Masaki, 1995)。此外,它用于合成手性 C2 对称吡咯烷衍生物,进一步强调了其在催化反应中的作用 (Shi, Satoh, & Masaki, 1999)。

络合反应中的应用

(R)-(+)-1-氨基-2-(甲氧基甲基)吡咯烷在金属离子配合物的形成中发挥作用。例如,它用于涉及吡啶-2,6-二酰胺和金属(II)离子的络合反应,展示了其在配位化学中的多功能性 (Luo, Tiwow, Maeder, & Lawrance, 2010)。

生物碱合成中的作用

该化合物在生物碱合成中也很重要。它在从墨西哥豆象中合成防御性生物碱中的应用证明了其在天然产物合成中的重要性 (Shi et al., 1996)。

未来方向

The field of medicinal chemistry continues to explore the potential of pyrrolidine derivatives, including “®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine”. These compounds can serve as valuable tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .

属性

IUPAC Name |

(2R)-2-(methoxymethyl)pyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSIKGOGLDNQBZ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CCCN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine | |

CAS RN |

72748-99-3 | |

| Record name | (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

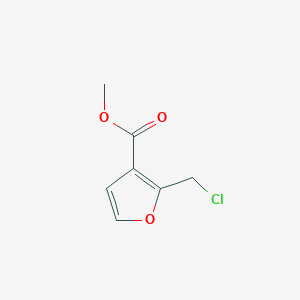

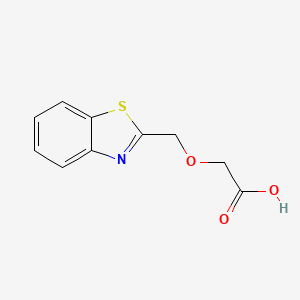

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide](/img/structure/B1271582.png)

![3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride](/img/structure/B1271589.png)

![2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B1271597.png)

![3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1271615.png)

![4-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B1271618.png)